1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one

Description

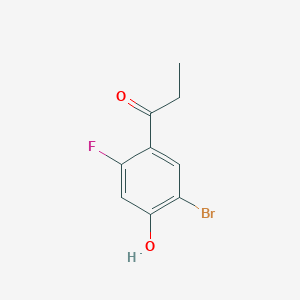

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one (CAS: 864774-65-2) is a substituted aromatic ketone with the molecular formula C₉H₈BrFO and a molar mass of 231.07 g/mol . Its structure features a propan-1-one moiety attached to a phenyl ring substituted with bromo (Br) at position 5, fluoro (F) at position 2, and a hydroxyl (-OH) group at position 2.

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

1-(5-bromo-2-fluoro-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H8BrFO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3 |

InChI Key |

BTTSTKOWWRNITJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1F)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenol with bromoacetone under alkaline conditions . The reaction is typically carried out at room temperature and is neutralized with an acid after completion. Another method involves the use of concentrated sulfuric acid and sodium nitrite, maintaining the temperature between 8-10°C during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Substituted Phenylpropanones

The following table compares the target compound with structurally related phenylpropanones, highlighting substituent positions and key properties:

Key Observations:

- Polarity and Solubility: The hydroxyl group in the target compound enhances its polarity compared to non-hydroxylated analogues like 1-(4-Bromo-2-fluorophenyl)propan-1-one, making it more soluble in polar solvents (e.g., water or ethanol) .

- However, structurally related flavoring agents with hydroxyl and pyridinyl groups (e.g., No. 2160) show genotoxicity risks, suggesting similar evaluations are necessary for the target compound .

- Synthetic Accessibility : The hydroxyl group may require protection (e.g., using TBSCl) during synthesis, as seen in analogous ketones like 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one .

Physicochemical and Regulatory Considerations

- Boiling/Melting Points: The hydroxyl group likely increases melting points compared to non-hydroxylated derivatives due to hydrogen bonding.

- Regulatory Status: Bromo- and fluoro-substituted propanones may fall under specific tariff codes (e.g., heterocyclic compounds in Schedule 99 ), though the hydroxyl group could classify the target compound under distinct regulatory scrutiny.

- Toxicity Profile: While 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) tested negative in bacterial mutagenicity assays, the target compound’s bromo and fluoro substituents warrant separate toxicological evaluation .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(5-Bromo-2-fluoro-4-hydroxyphenyl)propan-1-one, and how do reaction conditions impact yield?

- Methods :

- Friedel-Crafts Acylation : Reacting 5-bromo-2-fluoro-4-hydroxybenzene derivatives with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone .

- Halogenation Post-Functionalization : Introducing bromine via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .

- Protection/Deprotection Strategies : Protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions during bromination or fluorination .

- Optimization : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of halogenating agents are critical for minimizing by-products like dihalogenated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR distinguishes substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons) .

- ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom .

- X-Ray Crystallography :

- SHELX programs (e.g., SHELXL) resolve ambiguities in substituent positions and crystal packing, particularly for distinguishing bromo and fluoro groups in the aromatic ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromo group in nucleophilic substitution reactions?

- Electronic Factors : The electron-withdrawing fluoro and hydroxy groups activate the bromo substituent toward SN2 reactions by polarizing the C–Br bond.

- Steric Hindrance : The 2-fluoro and 4-hydroxy groups create a steric environment that may favor substitution at specific sites (e.g., para vs. meta positions in subsequent reactions) .

- Methodological Approach :

- Kinetic studies under varying nucleophile concentrations (e.g., using NaN₃ or KCN) to determine rate constants.

- Computational modeling (DFT) to map transition states and charge distribution .

Q. How can discrepancies in reported biological activity between this compound and its 3-bromo-4-fluoro analog be resolved?

- Structural Analysis :

- Compare binding modes using molecular docking simulations (e.g., AutoDock Vina) to identify differences in hydrogen bonding or hydrophobic interactions due to substituent positions .

- Experimental Validation :

- Enzyme inhibition assays (e.g., IC₅₀ measurements) under standardized pH and temperature conditions.

- Competitive binding studies with fluorescent probes to quantify target affinity .

Q. What strategies are employed to study the compound’s stability under oxidative conditions, particularly at the 4-hydroxy group?

- Degradation Pathways :

- Monitor oxidation products (e.g., quinones) via LC-MS under accelerated oxidative stress (H₂O₂, UV light) .

- Stabilization Techniques :

- Chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation.

- pH buffering (pH 6–8) to reduce deprotonation-induced reactivity .

Q. How does the compound’s trifunctional aromatic ring (Br, F, OH) impact its utility as a precursor in multi-step syntheses?

- Selective Functionalization :

- Bromo : Suzuki-Miyaura cross-coupling for biaryl formation .

- Hydroxy : Mitsunobu reaction to introduce ethers or esters without disturbing halogens .

- Case Study : Synthesis of a kinase inhibitor analog via sequential palladium-catalyzed coupling and hydroxyl-directed lithiation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.